molecular formula C7H16BF3KO3P B8133192 Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate

Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate

Cat. No.: B8133192
M. Wt: 286.08 g/mol
InChI Key: VAEPPCAFARYGHU-UHFFFAOYSA-N
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Description

Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety. The compound is particularly notable for its applications in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate typically involves the reaction of an appropriate organoboronic acid or ester with potassium bifluoride (KHF₂) under controlled conditions. The general reaction can be represented as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

In this reaction, the organoboronic acid (R-B(OH)₂) reacts with potassium bifluoride to form the corresponding potassium organotrifluoroborate (R-BF₃K) and water. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates, including this compound, follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable, cost-effective, and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: These are the most common reactions involving this compound, particularly Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often leading to the formation of new functional groups.

    Substitution Reactions: It can undergo substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions, often in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules. Oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to a metal catalyst, typically palladium, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. The stability of the trifluoroborate group ensures that the reagent remains intact under various reaction conditions, making it a reliable and efficient reagent.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (3-(diethoxyphosphoryl)propyl)trifluoroborate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.

Properties

IUPAC Name

potassium;3-diethoxyphosphorylpropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BF3O3P.K/c1-3-13-15(12,14-4-2)7-5-6-8(9,10)11;/h3-7H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEPPCAFARYGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCP(=O)(OCC)OCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF3KO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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